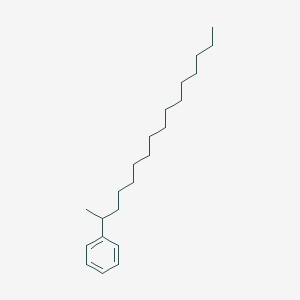

hexadecan-2-ylbenzene

Description

Conceptual Framework of Alkylbenzene Derivatives in Contemporary Chemistry

Alkylbenzene derivatives are a class of hydrocarbons featuring one or more alkyl groups bonded to a benzene (B151609) ring. ontosight.aischoolwires.net These compounds, also known as arenes, serve as fundamental building blocks and intermediates in a vast array of chemical syntheses. schoolwires.net The general structure can be represented as C₆H₅CₙH₂ₙ₊₁, where 'n' denotes the number of carbon atoms in the alkyl chain. wikipedia.org

The primary method for synthesizing alkylbenzenes is the Friedel-Crafts reaction, a cornerstone of organic chemistry developed in 1877. mt.comorgoreview.com This electrophilic aromatic substitution involves the reaction of an aromatic ring with an alkyl halide or an alkene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.comlumenlearning.commasterorganicchemistry.com The reaction proceeds by generating a carbocation (or a carbocation-like complex) from the alkylating agent, which is then attacked by the electron-rich aromatic ring. mt.comlibretexts.org

However, the classic Friedel-Crafts alkylation has several limitations that drive contemporary research. These include:

Polyalkylation: The initial product is often more reactive than the starting material because the added alkyl group is electron-donating, activating the ring for further substitution. lumenlearning.comlibretexts.org

Carbocation Rearrangement: The carbocation intermediate can rearrange to a more stable form (e.g., from a primary to a secondary or tertiary carbocation) before substitution, leading to a mixture of isomers rather than the desired product. orgoreview.comlumenlearning.comlibretexts.org

Substrate Limitations: The reaction fails with strongly deactivated aromatic rings, such as nitrobenzene, or those with amine substituents that react with the catalyst. lumenlearning.comlibretexts.org

Modern synthetic strategies aim to overcome these challenges through the development of more selective catalysts, including zeolites and ionic liquids, and by employing alternative pathways like Friedel-Crafts acylation followed by reduction to avoid rearrangements. lumenlearning.comresearchgate.net

Significance of Long-Chain Alkylbenzenes in Fundamental and Applied Chemical Sciences

Long-chain alkylbenzenes (LCABs), typically defined as those with alkyl chains of 10 to 16 carbons, hold significant importance in both industrial and academic spheres. wikipedia.org Their most prominent application is as a key intermediate in the production of linear alkylbenzene sulfonate (LAS), the world's largest-volume synthetic surfactant. wikipedia.orgfartaklotus.comnih.gov The production process involves the dehydrogenation of long-chain alkanes (paraffins) into olefins, which are then used to alkylate benzene. nih.govgoogle.com The resulting LCAB is subsequently sulfonated to produce LAS, the active ingredient in a multitude of detergents and cleaning products. echem-eg.comstandardsurfachem.com The biodegradability of LAS was a major driver for replacing the earlier, highly branched tetrapropylene-based alkylbenzenes (TABs) in the 1960s. nih.govusgs.govnih.gov

Beyond their role in surfactants, LCABs have diverse applications:

Environmental Tracers: Due to their synthetic origin and widespread use, LCABs serve as reliable molecular markers of domestic and industrial waste in environmental samples like marine sediments. nih.govusgs.govacs.org Their distribution and degradation patterns can be used to trace pollution sources and reconstruct historical deposition records. nih.govnih.gov

Industrial Fluids: LCABs are utilized in the formulation of lubricating oils, dielectric fluids in capacitors, and as industrial solvents. ontosight.aistandardsurfachem.com

Advanced Materials: In a niche but important application, linear alkylbenzene has been adopted as a liquid scintillator in neutrino detection experiments due to its excellent optical transparency, high light yield, and safety profile. wikipedia.org

The position of the benzene ring on the alkyl chain significantly influences the properties of the final product, such as the performance of LAS-based detergents. researchgate.net This isomeric effect is a key area of study in applied chemical science.

Current Research Trajectories and Gaps for Hexadecan-2-ylbenzene

While the broader class of C₁₀-C₁₄ LCABs is extensively studied and commercialized, specific research focused solely on this compound is less common. However, current trends in alkylbenzene research provide a clear indication of potential research directions and existing knowledge gaps for this specific isomer.

Current Research Trajectories:

Selective Synthesis: A major research thrust is the development of advanced catalytic systems to control the regioselectivity of the alkylation reaction, aiming to produce specific isomers like this compound with high purity. Recent studies have explored the use of ionic liquids and microreaction systems to achieve efficient and continuous synthesis of LCABs. researchgate.net Overcoming the challenge of carbocation rearrangement during the synthesis of long-chain primary alkylbenzenes remains a key objective. orgoreview.com

Structure-Property Relationships: Research continues to explore how the specific attachment point of the phenyl group along the alkyl chain influences the physicochemical properties of the molecule and its derivatives. Computational studies, for instance, have investigated the adsorption characteristics of linear alkylbenzene sulfonates with varying chain lengths (including C16) and isomer positions on surfaces, which is crucial for applications like enhanced oil recovery and detergency. researchgate.netmdpi.com

Biodegradation and Environmental Fate: Understanding the environmental lifecycle of specific LCAB isomers is critical. While LABs are generally considered biodegradable under aerobic conditions, studies have shown that their persistence can vary, particularly under anaerobic conditions found in some sediments. usgs.govnih.gov Research is needed to determine the specific degradation pathways and rates for this compound to accurately assess its environmental impact.

Identified Research Gaps:

Detailed Physicochemical Data: There is a lack of comprehensive experimental data on the specific properties of pure this compound, such as its viscosity, thermal stability, and interfacial tension when sulfonated. Such data is essential for evaluating its potential in specialized applications.

Performance of Derivatives: The performance of the sulfonate derived from this compound (2-phenylhexadecane sulfonate) in detergent formulations or as an emulsifier has not been extensively reported. Studies on C₁₂-C₁₄ isomers show that performance can be highly dependent on chain length and phenyl position, suggesting that the C16 analogue warrants investigation. researchgate.net

Advanced Applications: The potential of this compound as a building block for more complex molecules, such as in host-guest chemistry or as a precursor for functional materials, remains largely unexplored. Its long, hydrophobic chain combined with a reactive aromatic ring makes it an interesting candidate for novel chemical synthesis.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₂₂H₃₈ |

| Molecular Weight | 302.54 g/mol |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | ~386.7 °C at 760 mmHg (Predicted) |

| Density | ~0.85 g/cm³ (Predicted) |

| LogP (Octanol-Water Partition Coefficient) | ~9.2 (Predicted) |

| CAS Number | 29138-23-8 |

Note: Some properties are predicted as extensive experimental data for this specific isomer is not widely available.

Table 2: Comparison of Major Long-Chain Alkylbenzene Applications

| Application Area | Description | Relevant Compounds |

|---|---|---|

| Surfactant Production | Primary use as a chemical intermediate for producing Linear Alkylbenzene Sulfonate (LAS) for detergents and cleaners. wikipedia.orgechem-eg.com | C₁₀-C₁₄ Alkylbenzenes |

| Environmental Science | Used as molecular tracers to track domestic and industrial wastewater pollution in aquatic environments. nih.govusgs.gov | Linear Alkylbenzenes (LABs), Tetrapropylene-based Alkylbenzenes (TABs) |

| Industrial Fluids | Employed as lubricating oils, solvents, and dielectric fluids in electrical equipment like capacitors. ontosight.aistandardsurfachem.com | General Alkylbenzenes |

| Particle Physics | Utilized as a liquid scintillator in neutrino detectors due to high optical clarity and light yield. wikipedia.org | Linear Alkylbenzene |

Structure

3D Structure

Properties

CAS No. |

13419-16-4 |

|---|---|

Molecular Formula |

C22H38 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

hexadecan-2-ylbenzene |

InChI |

InChI=1S/C22H38/c1-3-4-5-6-7-8-9-10-11-12-13-15-18-21(2)22-19-16-14-17-20-22/h14,16-17,19-21H,3-13,15,18H2,1-2H3 |

InChI Key |

ZUXDORPHXZKYTN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCC(C)C1=CC=CC=C1 |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Catalytic Transformations of Hexadecan 2 Ylbenzene

Strategic Approaches to Hexadecan-2-ylbenzene Synthesis

The predominant commercial route to this compound involves a two-step process: the catalytic dehydrogenation of n-hexadecane to form a mixture of hexadecene isomers, followed by the alkylation of benzene (B151609) with these olefins. echem-eg.com Research has focused on refining these steps through advanced catalyst design and exploring alternative, more sustainable pathways from renewable feedstocks.

The initial and critical step in the synthesis is the conversion of the saturated n-hexadecane into its corresponding mono-olefins (hexadecenes). This endothermic reaction is typically performed at elevated temperatures and requires highly selective catalysts to prevent side reactions like cracking, isomerization, and aromatization. researchgate.netsciengine.com The direct dehydrogenation of long-chain alkanes into alkenes is considered an attractive and practical route for producing these valuable intermediates. researchgate.net

The catalysts employed for the dehydrogenation of long-chain alkanes are typically based on platinum (Pt) supported on a carrier like alumina (B75360) (Al2O3) or zeolites. researchgate.net To enhance performance, stability, and selectivity, promoters such as tin (Sn), zinc (Zn), gallium (Ga), potassium (K), and magnesium (Mg) are often added. researchgate.netresearchgate.net For example, a commercial catalyst for long-chain paraffin (B1166041) dehydrogenation consists of Pt-Sn-K-Mg/γ-Al2O3. researchgate.net The presence of promoters like tin can inhibit the agglomeration of platinum clusters, maintaining high dispersion and catalytic activity while suppressing undesirable cracking reactions. researchgate.net Zeolite-supported catalysts, such as Pt@MFI, have also been explored, where promoters can significantly enhance stability and selectivity for the desired olefins. researchgate.net

Table 1: Representative Catalyst Performance in n-Alkane Dehydrogenation Note: Data for analogous long-chain alkanes are used to illustrate typical catalyst performance.

| Catalyst System | Support | Promoter(s) | Reactant | Temperature (°C) | Alkene Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Pt | MFI Zeolite | None | n-Butane | 550 | < 69.5 | researchgate.net |

| PtSn@MFI | MFI Zeolite | Sn | n-Butane | 550 | > 97.9 | researchgate.net |

Following dehydrogenation, the resulting mixture of hexadecene isomers is reacted with benzene in a Friedel-Crafts alkylation reaction to form hexadecylbenzene. researchgate.net The goal is to maximize the formation of the 2-phenyl isomer (this compound), as this provides optimal properties for the derived surfactants. researchgate.netcrimsonpublishers.com

Historically, homogeneous acid catalysts like hydrogen fluoride (B91410) (HF) and aluminum chloride (AlCl3) have been widely used. tandfonline.comalfa-chemistry.com However, due to their corrosive nature, toxicity, and the formation of toxic waste, there has been a significant shift towards developing solid acid catalysts. researchgate.netresearchgate.net These heterogeneous catalysts are safer, non-corrosive, and can be more easily separated from the reaction products. researchgate.net

Promising solid acid catalysts include large-pore zeolites such as HY, H-BEA, and H-MOR. researchgate.net Zeolites are particularly attractive due to their shape-selective properties, which can favor the formation of the desired 2-LAB isomer. researchgate.net Other novel catalytic systems, such as immobilized phosphotungstic acid and strong liquid organic acids like trifluoromethane (B1200692) sulfonic acid, have also shown high activity and selectivity. crimsonpublishers.comresearchgate.net

Table 2: Comparison of Catalysts for Benzene Alkylation with Long-Chain Olefins

| Catalyst | Catalyst Type | Olefin Conversion (%) | 2-LAB Selectivity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Hydrogen Fluoride (HF) | Homogeneous Liquid Acid | High | ~30-35 | Stable, few side reactions alfa-chemistry.com | Highly corrosive, toxic, environmental risk researchgate.netcrimsonpublishers.com |

| Aluminum Chloride (AlCl3) | Homogeneous Lewis Acid | High | ~32 | Effective catalyst researchgate.net | Corrosive, produces toxic waste researchgate.netresearchgate.net |

| HY Zeolite | Heterogeneous Solid Acid | Variable | Can be poor | Non-corrosive, regenerable crimsonpublishers.com | Prone to deactivation, poor selectivity crimsonpublishers.com |

| Trifluoromethane Sulfonic Acid | Homogeneous Liquid Acid | 100 (for 1-decene) | 42.3 (for 2-phenyldecane) | High activity, easily separated crimsonpublishers.com | Strong acid requires careful handling |

In line with the principles of green chemistry, significant research has been directed toward producing LABs from renewable resources rather than petrochemical feedstocks. echem-eg.com One innovative approach involves the Diels-Alder cycloaddition of biomass-derived furan (B31954) with linear alkenes, followed by dehydration over a solid acid catalyst to form the alkylbenzene. researchgate.nettandfonline.com While this demonstrates the feasibility of using bio-derived materials, challenges such as low yields and catalyst coking remain. researchgate.net

Another promising route utilizes cardanol (B1251761), a component of cashew nut shell liquid, which is a waste product of the cashew industry. researchpublish.com The hydrodeoxygenation of cardanol can produce linear alkylbenzenes, offering a high-yield process from a bio-based raw material. researchgate.net Additionally, long-chain α-olefins produced from Fischer-Tropsch synthesis, which can utilize biomass- or coal-derived syngas, can be used as the feedstock for benzene alkylation. researchgate.netsciengine.com These methods represent potential pathways to reduce the carbon footprint and reliance on fossil fuels in the detergent industry. quickcompany.in

Catalytic Dehydrogenation of Precursor Compounds

Optimization of Reaction Conditions for Enhanced Synthesis Yields and Selectivity

The efficiency of this compound synthesis is highly dependent on the careful optimization of reaction conditions for both the dehydrogenation and alkylation steps. sigmaaldrich.com

For the dehydrogenation of n-paraffins, kinetic studies have shown that high mono-olefin selectivity can be achieved by operating at a low space time, high pressure, and a high hydrogen-to-paraffin molar ratio. researchgate.net Reaction temperature is also a critical parameter, with lower temperatures generally favoring selectivity, though this can impact the conversion rate. sciengine.comresearchgate.net

Table 3: Effect of Reaction Conditions on Alkylation of Benzene with 1-Decene using Trifluoromethane Sulfonic Acid Catalyst crimsonpublishers.com

| Parameter | Condition | 1-Decene Conversion (%) | 2-LAB Selectivity (%) |

|---|---|---|---|

| Catalyst Dosage | 0.5 v% | 98.7 | 40.5 |

| 1.0 v% | 100 | 42.3 | |

| 1.5 v% | 100 | 41.6 | |

| Reaction Time | 10 min | 99.1 | 41.8 |

| 20 min | 100 | 42.3 | |

| 30 min | 100 | 41.2 | |

| Benzene/Olefin Ratio | 6:1 | 98.5 | 40.2 |

| 8:1 | 100 | 42.3 | |

| 10:1 | 100 | 41.5 | |

| Reaction Temperature | 60 °C | 98.2 | 40.9 |

| 80 °C | 100 | 42.3 |

Table of Mentioned Compounds

| Compound Name | Chemical Formula / Type |

|---|---|

| 1-Decene | C10H20 |

| Aluminum Chloride | AlCl3 |

| Alumina | Al2O3 |

| Benzene | C6H6 |

| Cardanol | C21H36O (major component) |

| Furan | C4H4O |

| Gallium | Ga |

| Hexadecane (B31444) | C16H34 |

| This compound | C22H38 |

| Hexadecene | C16H32 |

| Hydrogen Fluoride | HF |

| Magnesium | Mg |

| n-Butane | C4H10 |

| n-Dodecane | C12H26 |

| n-Pentane | C5H12 |

| Phosphotungstic Acid | H3PW12O40 |

| Platinum | Pt |

| Potassium | K |

| Tin | Sn |

| Trifluoromethane Sulfonic Acid | CF3SO3H |

Novel Synthetic Pathways for this compound Analogues

The synthesis of analogues of this compound, which are part of the broader class of long-chain alkylbenzenes (LABs), is a significant area of research, primarily driven by their application as precursors to surfactants used in detergents. nih.govcrimsonpublishers.com The core synthetic strategy for these compounds is the Friedel-Crafts alkylation of an aromatic ring with a long-chain alkene or alkyl halide. etsu.edumt.com While this reaction has been a cornerstone of industrial chemistry for decades, recent research has focused on developing novel catalytic systems and synthetic pathways to improve efficiency, selectivity, and environmental friendliness, as well as to create a wider variety of analogues with tailored properties.

The traditional Friedel-Crafts alkylation often employs strong Lewis acids like aluminum chloride (AlCl₃) or corrosive liquid acids such as hydrofluoric acid (HF). crimsonpublishers.commt.com However, these catalysts pose significant environmental and handling challenges. etsu.edu Consequently, a major thrust in novel synthetic methodologies has been the development of solid acid catalysts. These heterogeneous catalysts are non-corrosive, reusable, and can be easily separated from the reaction mixture, simplifying the purification process. etsu.edu

Zeolites, with their well-defined pore structures and tunable acidity, have emerged as promising catalysts for the synthesis of this compound analogues. Zeolite Y and mordenite, for instance, have demonstrated effectiveness in the alkylation of benzene with long-chain alkenes. The selectivity for the desired 2-phenyl isomer, a key characteristic for surfactant performance, can be influenced by the choice of zeolite and reaction conditions. Research has shown that acid-activated pillared catalysts can exhibit higher selectivity for the 2-phenyl isomer when using longer-chain olefins like 1-dodecene. researchgate.net

Furthermore, the development of catalysts with modified acidity and porosity, such as lanthanide-promoted zeolites and aluminum-magnesium silicates, has led to high conversion rates of long-chain olefins (up to 99%) and excellent selectivity for the desired alkylbenzene products (up to 95%). etsu.edu These advancements allow for the synthesis of a range of linear alkylbenzenes with varying chain lengths (typically C10 to C14), which are direct analogues of this compound. nih.govcrimsonpublishers.com

Beyond the use of different catalysts, novel synthetic pathways also explore the use of alternative alkylating agents and reaction schemes. For instance, the dehydrochlorination of mono-chlorinated paraffins to generate the corresponding alkenes in situ for subsequent alkylation is an established industrial method. etsu.edu More advanced strategies involve the use of ionic liquids as both catalysts and solvents, which can offer high catalytic activity and selectivity in the alkylation of benzene with long-chain olefins.

The synthesis of analogues with substitutions on the aromatic ring can be achieved by employing substituted benzenes as the starting material in the Friedel-Crafts alkylation. The directing effects of the substituents on the benzene ring will influence the position of the incoming alkyl group. For example, starting with toluene (B28343) instead of benzene would lead to the formation of decyltoluene isomers. researchgate.net The synthesis of more complex, polysubstituted phenols and benzenes with complete regiochemical control has also been demonstrated through cascade reactions, such as a Diels-Alder/elimination/retro-Diels-Alder process, which could be adapted for the synthesis of highly substituted this compound analogues. oregonstate.edu

Recent research has also focused on the isomerization of 2-phenyl alkanes. While the 2-phenyl isomer is often desired, specific applications might require different isomers. Processes have been developed to treat a stream of 2-phenyl alkanes to reduce its content and produce a mixture with other phenylalkane isomers. This is typically achieved using an aluminum chloride catalyst in the presence of benzene and a paraffin hydrocarbon. google.com

The table below summarizes some of the research findings on the synthesis of long-chain alkylbenzenes, which are analogous to this compound.

| Catalyst | Alkylating Agent | Aromatic Substrate | Key Findings |

| Zeolite Y (modified with rare earth elements) | α-olefins (C10-C18) | Benzene | 85-90% olefin conversion. etsu.edu |

| Lanthanide-promoted zeolite | Undecene | Benzene | 94% yield of undodecylbenzene at 180 °C. etsu.edu |

| Aluminum-magnesium silicate (B1173343) (impregnated with acid halides) | Long-chain olefins | Benzene | 95% conversion with 85% selectivity. etsu.edu |

| Trifluoromethane sulfonic acid | 1-Decene | Benzene | High conversion and selectivity for 2-phenyldecane. crimsonpublishers.com |

| Acid-activated pillared clay | 1-Dodecene | Benzene | Higher selectivity for the 2-phenyl isomer. researchgate.net |

These novel synthetic pathways and catalytic transformations provide a versatile toolbox for the preparation of a wide array of this compound analogues, enabling the fine-tuning of their physical and chemical properties for various applications.

Reaction Mechanisms and Kinetics of Hexadecan 2 Ylbenzene

Detailed Mechanistic Investigations of Hexadecan-2-ylbenzene Reactions

The dominant reaction pathway for the formation of this compound is the electrophilic aromatic substitution between benzene (B151609) and 1-hexadecene, catalyzed by a Lewis acid or a strong protic acid.

The formation of this compound via Friedel-Crafts alkylation proceeds through a sequence of well-defined elementary steps:

Formation of the Electrophile : The reaction is initiated by the interaction of the alkene (1-hexadecene) with the acid catalyst (e.g., AlCl₃ or HF). The catalyst protonates the double bond of the alkene, leading to the formation of a secondary carbocation. The protonation preferentially occurs at the terminal carbon (C1) according to Markovnikov's rule, resulting in a more stable secondary carbocation at the C2 position of the hexadecane (B31444) chain. libretexts.org

Deprotonation and Catalyst Regeneration : A weak base, such as the counter-ion from the catalyst complex (e.g., [AlCl₃OH]⁻), removes a proton from the carbon atom of the benzene ring that is bonded to the hexadecyl group. libretexts.orgyoutube.com This step restores the aromaticity of the benzene ring, yielding the final product, this compound, and regenerating the acid catalyst. youtube.com

Side reactions, such as the oligomerization of the alkene, can occur in parallel, particularly at higher temperatures or with certain catalyst types. researchgate.net

The primary intermediates in the synthesis of this compound are carbocations and the Wheland intermediate.

Hexadecan-2-yl Carbocation : This is the key electrophilic intermediate. Its formation at the second carbon of the long alkyl chain is favored over the primary carbocation that would result from protonation at C2. While carbocation rearrangements through hydride shifts are a known phenomenon in Friedel-Crafts alkylations, the formation of a secondary carbocation is relatively stable, minimizing rearrangements to other internal positions of the hexadecane chain. youtube.comyoutube.com

The interaction between these intermediates and the catalyst complex plays a significant role in the reaction pathway. The catalyst not only generates the electrophile but also stabilizes the intermediates throughout the reaction sequence.

The carbon atom at the 2-position of the hexadecyl chain, where the benzene ring attaches, is a stereocenter. Consequently, this compound is a chiral molecule.

In a standard Friedel-Crafts alkylation using achiral catalysts like AlCl₃ or HF, the planar carbocation intermediate can be attacked by the benzene ring from either face with equal probability. This lack of facial selectivity results in the formation of a racemic mixture, containing equal amounts of the (R)-hexadecan-2-ylbenzene and (S)-hexadecan-2-ylbenzene enantiomers.

Achieving stereochemical control to favor one enantiomer over the other requires the use of chiral catalysts or auxiliaries, a field known as asymmetric synthesis. While extensive research exists on stereoselective synthesis for pharmaceuticals and fine chemicals, specific studies detailing the enantioselective synthesis of this compound are not widely reported in general literature. The principles suggest that a chiral Lewis acid could create a chiral environment around the carbocation, directing the nucleophilic attack of benzene to one face of the intermediate, thus yielding an enantiomerically enriched product.

Quantitative Kinetic Analysis of this compound Reactions

Kinetic studies of benzene alkylation with long-chain olefins provide a framework for understanding the reaction rates and influencing factors for this compound synthesis.

The alkylation of benzene with long-chain olefins is generally considered to follow a multi-step mechanism where the formation of the carbon-carbon bond between the benzene ring and the carbocation is the rate-determining step. scribd.com

Based on studies of similar systems, the reaction rate can often be described by a pseudo-first-order law with respect to the alkene concentration when benzene is used in large excess (as a solvent). researchgate.net A more general rate law can be expressed as:

Rate = k [Benzene]ᵃ [Alkene]ᵇ [Catalyst]ⁿ

Where:

k is the rate constant.

[Benzene] , [Alkene] , and [Catalyst] are the concentrations of the reactants.

a , b , and n are the reaction orders with respect to each component.

Experimental data for similar long-chain alkylations often show that the reaction is first-order with respect to both the aromatic substrate and the alkylating agent (a ≈ 1, b ≈ 1). The order with respect to the catalyst (n) can vary depending on the catalyst and conditions.

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| Rate-Determining Step | Electrophilic attack of benzene on the carbocation | The slowest step, controlling the overall reaction speed. |

| Reaction Order in Alkene | ~1 | Rate is directly proportional to alkene concentration. |

| Reaction Order in Benzene | ~1 | Rate is directly proportional to benzene concentration. |

| Overall Reaction Order | ~2 (excluding catalyst) | Indicates a bimolecular rate-determining step. |

The rate of formation of this compound is influenced by several factors related to the reactants and the reaction medium.

Substrate Structure : The structure of the alkylating agent is critical. The use of 1-hexadecene readily forms a secondary carbocation, which is reactive enough for alkylation. Studies on various 1-alkenes (C6–C18) have shown that as the alkyl chain length increases, the conversion of the alkene tends to decrease, which can be attributed to steric hindrance and potential diffusion limitations within porous catalysts. researchgate.net

| Factor | Effect on Reaction Rate | Reason |

|---|---|---|

| Alkene Chain Length | Slight decrease in rate with increasing length (e.g., C12 to C18) | Increased steric hindrance and potential mass transfer limitations. researchgate.net |

| Catalyst Acidity | Rate increases with stronger acid catalysts | More efficient generation of the carbocation electrophile. |

| Temperature | Rate increases with temperature (Arrhenius behavior) | Provides sufficient activation energy, but can promote side reactions. researchgate.net |

| Solvent Polarity | Generally, non-polar solvents are preferred. Polar solvents can decrease the rate. | Polar solvents can deactivate the Lewis acid catalyst by forming stable complexes. |

Computational Approaches to Reaction Mechanism Prediction and Validation

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms and kinetics of molecules like this compound. Through theoretical calculations, researchers can predict reaction pathways, determine the energies of transition states and intermediates, and calculate kinetic parameters. These computational approaches are essential for understanding reactions that are difficult to study experimentally, such as those occurring under extreme temperature and pressure conditions.

One of the primary computational tools employed in the study of alkylbenzene reactions is Density Functional Theory (DFT). DFT methods are used to calculate the electronic structure of molecules, providing insights into their reactivity and the energetics of various reaction pathways. For long-chain alkylbenzenes, computational studies often focus on pyrolysis and oxidation reactions, which are relevant to their industrial applications and presence in fuels.

Automated reaction mechanism generation software, such as the Reaction Mechanism Generator (RMG), is also a key tool in this field. RMG can automatically construct kinetic models composed of elementary chemical reaction steps based on a general understanding of chemical reactivity. This allows for the exploration of a vast network of possible reactions, which would be infeasible to investigate manually. For instance, in the context of long-chain alkylaromatic pyrolysis, RMG can be used to generate a detailed mechanism for the decomposition of the molecule.

The initial steps in the thermal decomposition of a long-chain alkylbenzene like this compound are predicted to involve the homolytic cleavage of C-C or C-H bonds. The benzylic C-H and C-C bonds are particularly susceptible to cleavage due to the resonance stabilization of the resulting benzyl radical. Computational studies on similar molecules, such as n-butylbenzene, have shown that the dissociation of the benzylic C-C bond to form a benzyl radical and an alkyl radical is a key initial decomposition reaction acs.org.

Following initiation, a series of radical chain reactions, including hydrogen abstraction and β-scission, are predicted to occur. For example, a study on the pyrolysis of a mixture containing dodecylbenzene highlighted that hydrogen abstraction from the alkyl chain is a critical reaction sequence mit.edu. The resulting radical can then undergo β-scission, breaking the long alkyl chain into smaller, more stable molecules.

The table below presents representative benzylic bond dissociation energies (BDEs) for analogous, smaller alkylbenzenes, calculated using computational methods. These values illustrate the relative ease of breaking these bonds to initiate decomposition.

Calculated Benzylic Bond Dissociation Energies (BDEs) of Model Alkylbenzenes

| Compound | Bond Type | Calculated BDE (kcal/mol) | Computational Method |

|---|---|---|---|

| Toluene (B28343) | Benzylic C-H | ~88 | DFT (B3LYP) |

| Ethylbenzene | Benzylic C-C | ~78 | G3(MP2)//B3LYP |

| n-Propylbenzene | Benzylic C-C | ~77 | G3(MP2)//B3LYP |

| n-Butylbenzene | Benzylic C-C | ~77 | G3(MP2)//B3LYP |

Note: The data in this table are for illustrative purposes and are based on computational studies of smaller alkylbenzenes to provide context for the types of data generated for molecules like this compound.

These computational approaches not only predict the primary reaction pathways but also help in validating experimental results and in the development of more accurate kinetic models for the combustion and pyrolysis of complex fuel mixtures containing long-chain alkylbenzenes.

Advanced Analytical Techniques for the Characterization of Hexadecan 2 Ylbenzene in Complex Systems

Chromatographic Separations and Mass Spectrometric Identification

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the analysis of hexadecan-2-ylbenzene, offering powerful separation capabilities and definitive molecular identification.

Gas chromatography-mass spectrometry (GC-MS) is a highly effective and widely utilized technique for the analysis of volatile and semi-volatile organic compounds like this compound. usgs.govlongdom.org The combination of gas chromatography's high-resolution separation with the specific identification capabilities of mass spectrometry makes it an ideal tool for both qualitative and quantitative assessments.

The development of a robust GC-MS method for this compound involves the optimization of several key parameters to achieve the desired sensitivity, selectivity, and reproducibility.

Qualitative Analysis: For the qualitative identification of this compound, the mass spectrometer is typically operated in full-scan mode. The resulting mass spectrum is characterized by a molecular ion peak (M+) and specific fragmentation patterns. The fragmentation of long-chain alkylbenzenes is predictable. The primary fragmentation occurs at the benzylic position, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) or a related phenylalkyl cation. usgs.gov Other significant ions at m/z 92 and 105 are also characteristic of linear alkylbenzenes. usgs.gov The mass spectrum of 1-phenylhexadecane, a structural isomer, shows a prominent base peak at m/z 91, which is indicative of this fragmentation pathway. nist.gov A similar pattern is expected for this compound, with the molecular ion at m/z 302.54 and a base peak corresponding to the cleavage that yields the most stable secondary carbocation. Comparison of the acquired mass spectrum with reference libraries, such as the NIST Mass Spectral Library, aids in the confirmation of the compound's identity. nih.gov

Quantitative Analysis: For quantitative analysis, the GC-MS is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. usgs.gov In this mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte. For this compound, the ions at m/z 91, 105, and the molecular ion would be suitable choices for quantification and confirmation. usgs.gov Method validation for quantitative analysis typically includes establishing linearity, limits of detection (LOD), limits of quantification (LOQ), accuracy, and precision. The use of an internal standard, such as a deuterated analog or a compound with similar chemical properties and retention time, is crucial for accurate quantification by correcting for variations in sample injection and instrument response.

A typical GC method for long-chain alkylbenzenes would employ a non-polar capillary column (e.g., DB-5ms) with a temperature program that starts at a lower temperature to trap the analytes and then ramps up to a higher temperature to elute the compounds based on their boiling points. The injector temperature is set high enough to ensure complete volatilization of the sample without causing thermal degradation.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 280 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Mode | Full Scan (m/z 50-550) for qualitative, SIM for quantitative |

| SIM Ions | m/z 91, 105, 302 |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

This table presents a hypothetical set of parameters based on general methods for long-chain alkylbenzenes and should be optimized for specific instrumentation and matrices.

This compound and other long-chain alkylbenzenes are often found as trace contaminants in complex environmental matrices such as sediments, wastewater, and biota. nih.govnih.gov GC-MS is instrumental in the analysis of these samples due to its ability to separate the target analytes from a multitude of other organic compounds. longdom.org Sample preparation is a critical step to remove interferences and concentrate the analytes prior to GC-MS analysis. This may involve techniques such as Soxhlet extraction, pressurized liquid extraction (PLE), or solid-phase extraction (SPE). capes.gov.br The extracts are then typically subjected to a cleanup step, for instance, using silica (B1680970) gel or alumina (B75360) column chromatography to isolate the hydrocarbon fraction containing the LABs. The high selectivity of the mass spectrometer, especially in SIM mode, allows for the detection of this compound at low concentrations even in the presence of a complex matrix background. usgs.gov

While GC-MS is the traditional method for LAB analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents a viable alternative, particularly for samples that are difficult to volatilize or for analytes that are thermally labile. Although less common for non-polar compounds like this compound, LC-MS/MS can offer high sensitivity and specificity for trace analysis.

Method development for LC-MS/MS would involve selecting an appropriate ionization source, such as atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI), which are more suitable for non-polar compounds than electrospray ionization (ESI). The separation would be achieved using a reversed-phase HPLC column (e.g., C18 or C30) with a non-polar mobile phase.

Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode would be employed for quantification. This involves the selection of a precursor ion (typically the molecular ion, [M]+ or [M+H]+) in the first quadrupole, fragmentation of this ion in the collision cell, and detection of a specific product ion in the third quadrupole. This process significantly enhances selectivity and reduces chemical noise, allowing for ultra-trace level detection. For this compound, the precursor ion would be m/z 302, and the product ions would likely correspond to the characteristic fragments observed in EI-MS, such as the tropylium ion (m/z 91).

While specific applications for this compound are not widely reported, the methodology has been successfully applied to the analysis of related compounds like linear alkylbenzene sulfonates (LAS) in environmental water samples, demonstrating the potential of LC-MS/MS for this class of compounds. shimadzu.comshodex.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

Spectroscopic Characterization Methodologies

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide detailed structural information that is complementary to mass spectrometric data.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules, including the precise assignment of atoms and the determination of their three-dimensional arrangement.

For the structural assignment of this compound, a suite of 1D and 2D NMR experiments would be employed.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic protons on the benzene (B151609) ring would appear in the downfield region (typically δ 7.1-7.3 ppm). netlify.applibretexts.orglibretexts.org The methine proton at the C2 position, being adjacent to the aromatic ring, would be deshielded and appear as a multiplet. The methyl group at C1 and the terminal methyl group of the hexadecyl chain would each give a distinct signal, while the numerous methylene (B1212753) groups of the long alkyl chain would produce a complex, overlapping signal in the upfield region (around δ 1.2-1.6 ppm). libretexts.org

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. huji.ac.illibretexts.org The aromatic carbons would resonate in the δ 125-150 ppm region. oregonstate.edu The carbon atom of the benzene ring attached to the alkyl chain (ipso-carbon) would have a characteristic chemical shift. The carbons of the long alkyl chain would appear in the upfield region (δ 10-40 ppm). hw.ac.ukwisc.edu

2D NMR: To definitively assign all proton and carbon signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of the connectivity of protons within the alkyl chain and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling the assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connection between the alkyl chain and the benzene ring.

Conformational Analysis: The conformation of the flexible hexadecyl chain can be investigated using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) . columbia.eduacdlabs.comreddit.com These experiments detect through-space interactions between protons that are in close proximity. By analyzing the NOE cross-peaks between protons on the alkyl chain and the aromatic ring, it is possible to deduce the preferred spatial arrangement of the chain relative to the ring. For a molecule of this size, ROESY may be preferred as the NOE can be close to zero for medium-sized molecules. columbia.edureddit.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.1 - 7.3 | 125 - 129 |

| Aromatic C (ipso) | - | ~146 |

| C2-H (methine) | ~2.6 | ~40 |

| C1-H₃ (methyl) | ~1.2 | ~22 |

| C3-H₂ | ~1.6 | ~32 |

| C4-C15-H₂ (methylene envelope) | ~1.3 | ~29-30 |

| C16-H₃ (terminal methyl) | ~0.9 | ~14 |

These are estimated chemical shift ranges based on general principles and data for similar compounds. Actual values may vary depending on the solvent and other experimental conditions. netlify.applibretexts.orglibretexts.orglibretexts.orgoregonstate.eduhw.ac.ukillinois.edupdx.edu

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, serves as a powerful non-destructive tool for obtaining a molecular fingerprint of this compound. These techniques probe the vibrational modes of a molecule, which are dependent on its specific structure, bond types, and functional groups.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique pattern of absorption bands corresponding to specific molecular vibrations. For this compound, the IR spectrum is dominated by features from its two main structural components: the long hexadecyl chain and the benzene ring.

Alkyl C-H Vibrations: The hexadecyl chain gives rise to strong absorption bands in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in its methyl (CH₃) and methylene (CH₂) groups.

Aromatic C-H and C=C Vibrations: The benzene ring exhibits characteristic C-H stretching vibrations typically above 3000 cm⁻¹. In-ring C=C stretching vibrations produce a series of sharp bands in the 1450-1600 cm⁻¹ region.

Bending Vibrations: C-H bending vibrations (scissoring, rocking, and wagging) for the alkyl chain appear in the 1470-1350 cm⁻¹ and 720-725 cm⁻¹ ranges. Out-of-plane C-H bending vibrations for the substituted benzene ring provide information about the substitution pattern and are found in the 690-900 cm⁻¹ region.

Raman Spectroscopy Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in polarizability. This makes Raman spectroscopy particularly sensitive to non-polar bonds.

Symmetric Vibrations: The symmetric "breathing" mode of the benzene ring, which is often weak in the IR spectrum, typically produces a strong, sharp peak in the Raman spectrum around 1000 cm⁻¹.

Alkyl Chain Conformation: Low-frequency Raman spectroscopy can provide information on the longitudinal acoustic modes (LAMs) of the long alkyl chain, which are related to its conformation.

C-C Backbone: The C-C stretching vibrations of the alkyl backbone and the benzene ring are also readily observed.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, allowing for its unambiguous identification.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Predominantly Observed In |

| Alkyl C-H Stretch (CH₂, CH₃) | 2850 - 3000 | IR (Strong) |

| Aromatic C-H Stretch | 3000 - 3100 | IR (Moderate), Raman |

| Aromatic C=C Ring Stretch | 1450 - 1600 | IR, Raman |

| Alkyl C-H Bend (Scissoring/Rocking) | 1350 - 1470 | IR (Moderate) |

| Aromatic Ring Breathing | ~1000 | Raman (Strong) |

| Aromatic C-H Out-of-Plane Bend | 690 - 900 | IR (Strong) |

Hyphenated Techniques for Comprehensive Profiling

To analyze this compound in complex systems, spectroscopic methods are often coupled with separation techniques. These "hyphenated" methods provide multi-dimensional data, enhancing both selectivity and sensitivity.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used to characterize non-volatile materials, such as long-chain alkylbenzenes or materials containing them. d-nb.infowikipedia.orgpnnl.gov The sample is subjected to rapid heating at high temperatures (typically 500–1000°C) in an inert atmosphere. wikipedia.org This process, known as pyrolysis, causes the thermal decomposition of large molecules into smaller, more volatile fragments in a reproducible manner. d-nb.infowikipedia.org These fragments are then swept into a gas chromatograph (GC) for separation, followed by detection and identification using a mass spectrometer (MS). wikipedia.org

For this compound, pyrolysis results in the cleavage of the C-C bonds, primarily within the long alkyl chain and at the benzylic position (the bond connecting the alkyl chain to the benzene ring). This thermal degradation produces a characteristic pattern of smaller molecules, known as a pyrogram, which serves as a fingerprint for the original compound. pstc.org The major expected pyrolysis products include a series of n-alkane and 1-alkene pairs from the fragmentation of the hexadecyl chain, as well as aromatic compounds resulting from the cleavage of the side chain.

Analysis of these fragments provides crucial information about the original molecular structure. For instance, the presence of compounds like styrene (B11656) and toluene (B28343) in the pyrogram confirms the alkylbenzene nature of the parent molecule. taylorandfrancis.com Py-GC/MS is particularly valuable for analyzing this compound within a polymer matrix or other intractable samples where direct injection into a GC is not feasible. pnnl.govmdpi.com

| Pyrolysis Product Class | Specific Examples | Structural Information Revealed |

| Light Hydrocarbons | Propane, Butane, Propene | Fragmentation of the alkyl chain. |

| Alkane/Alkene Series | Heptane, 1-Heptene, etc. | Indicates a long aliphatic chain in the parent structure. |

| Aromatic Compounds | Benzene, Toluene, Styrene | Confirms the presence of the benzene ring and its alkyl linkage. |

| Alkylbenzenes | Ethylbenzene, Propylbenzene | Result from cleavage at different points along the side chain. |

Thermochemolysis is a specialized analytical technique used to study complex organic macromolecules, such as kerogen, humic substances, or biopolymers, by chemically degrading them in the presence of a derivatizing agent. nasa.govresearchgate.net A common reagent used is tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). nasa.govmsconsult.dk When the sample is heated with TMAH, the reagent simultaneously cleaves labile bonds (like esters and ethers) within the macromolecular matrix and methylates any resulting polar functional groups (e.g., carboxylic acids, phenols, alcohols). nasa.govunibo.it This process, also known as thermally assisted hydrolysis and methylation (THM), converts non-volatile components into volatile methyl derivatives that are amenable to analysis by GC-MS. nasa.gov

While this compound itself lacks functional groups that would be methylated by TMAH, the technique is invaluable for studying its occurrence when it is physically trapped or chemically bound within complex organic matter. The aggressive chemical degradation by TMAH breaks down the surrounding matrix, releasing the entrapped or bound alkylbenzenes. nasa.gov This allows for the characterization of this compound that would otherwise be inaccessible. The analysis can reveal how the molecule is incorporated into the larger geopolymer or biopolymer, providing insights into its origin and diagenetic history. The optimal temperature for thermochemolysis is a critical parameter, with temperatures around 500-600°C often being employed to ensure efficient degradation and derivatization without excessive secondary reactions. msconsult.dknasa.gov

Emerging Analytical Technologies for Non-Invasive Detection

The development of rapid, sensitive, and non-invasive analytical methods is a significant goal in chemical analysis. For compounds like this compound and related aromatic hydrocarbons, several emerging technologies show promise for on-site or minimally destructive detection. nih.govaip.org

Surface-Enhanced Raman Spectroscopy (SERS) SERS is an advanced spectroscopic technique that provides enormous enhancement of the Raman scattering signal for molecules adsorbed on or near the surface of specific metallic nanostructures (typically silver or gold). nih.gov This enhancement can be several orders of magnitude, allowing for the detection of trace amounts of an analyte, sometimes down to the single-molecule level. nih.gov While conventional Raman spectroscopy may lack the sensitivity for low concentrations of this compound in a complex matrix, SERS offers a potential solution. The technique is highly selective, providing a detailed molecular fingerprint that can distinguish between structurally similar aromatic compounds. nih.gov Its application to the detection of polycyclic aromatic hydrocarbons (PAHs) has been demonstrated, suggesting its feasibility for other hydrophobic aromatic molecules like alkylbenzenes. nih.govnih.gov The primary challenge lies in ensuring the target molecule effectively adsorbs onto the SERS-active substrate. nih.gov

Electronic Nose (E-Nose) Systems An electronic nose, or e-nose, is a device equipped with an array of chemical gas sensors that respond to volatile organic compounds (VOCs). mdpi.commdpi.com When exposed to a sample's headspace, the sensors produce a pattern of responses that can be recognized and analyzed using pattern recognition algorithms. mdpi.com While an e-nose does not identify specific chemical structures in the way a mass spectrometer does, it can be trained to recognize the unique VOC "signature" associated with a particular sample or condition. For applications involving this compound, an e-nose could be used for quality control or environmental monitoring by detecting changes in the VOC profile that indicate its presence or the presence of its degradation products. These systems often employ sensors such as metal oxide semiconductors (MOS), which are highly sensitive to hydrocarbons. mdpi.com The non-invasive nature of headspace sampling makes e-noses suitable for rapid screening of large numbers of samples without complex preparation. mdpi.commdpi.com

Theoretical and Computational Chemistry Applied to Hexadecan 2 Ylbenzene

Quantum Mechanical Investigations of Molecular and Electronic Structure

Quantum mechanics (QM) is the fundamental theory describing the behavior of matter at the atomic and subatomic scale. researchgate.net QM calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and predicting various properties of a molecule from first principles.

The structure of hexadecan-2-ylbenzene is characterized by significant conformational flexibility and the potential for isomerism.

Conformational Isomers: The long hexadecyl chain is not rigid; rotation can occur around each of the carbon-carbon single bonds. This leads to a vast number of possible conformations (rotamers). Computational methods, such as potential energy surface scans, can be employed to identify low-energy conformers. The most stable conformations are typically those that minimize steric hindrance, often resulting in an extended, zig-zag arrangement of the alkyl chain. The orientation of the phenyl group relative to the alkyl chain also contributes to the conformational landscape.

Positional Isomers: The point of attachment of the hexadecyl group to the benzene (B151609) ring defines positional isomers. While this article focuses on the 2-yl isomer, other isomers like hexadecan-1-ylbenzene or hexadecan-4-ylbenzene would exhibit different steric and electronic properties.

Stereoisomers: The attachment of the phenyl group at the second position of the hexadecane (B31444) chain creates a chiral center. Therefore, this compound exists as a pair of enantiomers: (R)-hexadecan-2-ylbenzene and (S)-hexadecan-2-ylbenzene. These stereoisomers have identical physical properties except for their interaction with polarized light and other chiral molecules. Computational studies on such isomers can predict their relative stabilities and electronic properties. researchgate.netnih.govu-szeged.hu

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The energies and spatial distributions of these orbitals provide critical information about a molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the benzene ring, indicating that this region is the most susceptible to electrophilic attack. The LUMO would be a corresponding π* anti-bonding orbital, representing the most likely site for nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated using DFT to quantify chemical reactivity and stability. researchgate.netmdpi.comnih.gov

Table 1: Hypothetical Global Reactivity Descriptors for this compound This table presents illustrative values based on typical ranges for similar alkylbenzenes, as specific computational data for this compound is not available.

| Descriptor | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -8.50 | Related to ionization potential; ability to donate electrons. |

| LUMO Energy (ELUMO) | - | -0.50 | Related to electron affinity; ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 8.00 | Indicates chemical reactivity; a larger gap implies higher stability. |

| Ionization Potential (I) | -EHOMO | 8.50 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 0.50 | Energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.50 | Measures the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 4.00 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.53 | A global measure of electrophilic character. |

Quantum chemistry methods are highly effective at simulating various types of molecular spectra. researchgate.net For this compound, DFT calculations could predict:

Infrared (IR) and Raman Spectra: These simulations calculate the vibrational frequencies and intensities of the molecule. Predicted spectra would show characteristic peaks for aromatic C-H stretching and ring-breathing modes from the benzene ring, as well as aliphatic C-H stretching, bending, and rocking modes from the long alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each unique atom in the molecule. These predictions are invaluable for interpreting experimental NMR data and confirming the molecular structure.

These simulated spectra, once generated, would ideally be validated by comparison with experimental measurements to confirm the accuracy of the computational model and its parameters.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides detailed information about individual molecules, molecular modeling and dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. scielo.org.co These simulations treat atoms as classical particles interacting through a set of potential energy functions known as a force field. sci-hub.seresearchgate.net

The behavior of this compound in a condensed phase is governed by non-covalent intermolecular interactions. MD simulations can elucidate the nature and strength of these forces. kummerlaender.eu

Van der Waals Forces: The long hexadecyl chain leads to significant London dispersion forces, which are a primary driver of intermolecular attraction and influence properties like boiling point and viscosity.

π-π Stacking: The aromatic rings of two neighboring molecules can stack on top of each other. MD simulations of related alkylbenzenes show that aromatic rings can adopt parallel or perpendicular arrangements depending on factors like alkyl chain length and system composition. nih.govscite.ai

CH-π Interactions: Hydrogen atoms on the alkyl chain of one molecule can interact favorably with the electron-rich π-cloud of a neighboring benzene ring. elifesciences.org

These combined interactions can lead to self-assembly, where molecules spontaneously organize into ordered structures, particularly at interfaces or on surfaces. researchgate.net Simulations could predict the formation of lamellar structures or other aggregates driven by the separation of the polarizable aromatic heads and the nonpolar aliphatic tails.

The properties and behavior of a molecule can change significantly depending on the solvent. semanticscholar.org Computational models can simulate these effects using two main approaches: mdpi.com

Implicit Solvation Models: The solvent is represented as a continuous medium with a characteristic dielectric constant. This approach is computationally efficient and can capture the general effects of solvent polarity on properties like dipole moment and the stability of different conformers. cpts.com.uaresearchgate.net

Explicit Solvation Models: Individual solvent molecules are included in the simulation box, allowing for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding or packing effects. jcchems.com

Simulations would likely show that in nonpolar solvents like hexane, this compound interacts primarily through weak dispersion forces. In more polar solvents, the molecule's small dipole moment might lead to different orientational preferences, and the solvation of the aromatic ring would differ from that of the hydrophobic alkyl chain. This can, in turn, influence reactivity descriptors and conformational preferences. nrel.gov

Table 2: Predicted Influence of Solvent Polarity on Key Properties of this compound This table illustrates the expected qualitative trends based on general principles of solvation, as specific data for this compound is not available.

| Property | In Nonpolar Solvent (e.g., Hexane) | In Polar Solvent (e.g., Ethanol) | Reason for Change |

|---|---|---|---|

| Dipole Moment | Baseline value | Slightly Increased | The solvent's reaction field polarizes the solute's electron density. |

| HOMO-LUMO Gap (ΔE) | Baseline value | Slightly Decreased | Polar solvents can stabilize charge-separated states, slightly lowering the gap and increasing reactivity. |

| Conformational Preference | Extended chain favored to maximize dispersion forces. | May favor more compact conformations to minimize disruption of the solvent structure. | Interplay between intramolecular forces and solute-solvent interactions. |

Computational Thermochemistry and Kinetics

Computational chemistry provides a powerful lens through which to examine the thermal and kinetic behavior of molecules like this compound. By employing sophisticated theoretical models and high-performance computing, it is possible to predict the energetic landscapes of chemical reactions and calculate the rates at which they are likely to occur. This section delves into the application of these methods to understand the reaction energetics, transition state geometries, and kinetic rate constants pertinent to this compound.

Prediction of Reaction Energetics and Transition State Geometries

The prediction of reaction energetics and the characterization of transition state geometries are fundamental to understanding the chemical transformations of this compound. These calculations are crucial for identifying the most likely reaction pathways and for determining the energy barriers that govern reaction rates.

Theoretical studies on the pyrolysis of long-chain alkylbenzenes, which serve as models for compounds like this compound, indicate that the primary decomposition pathways involve the cleavage of C-C bonds in the alkyl chain. Density Functional Theory (DFT) is a commonly employed computational method for these investigations. For a molecule such as this compound, a key initial step in its thermal decomposition is hydrogen abstraction from the alkyl chain, followed by β-scission.

Rate-of-production analysis of similar, slightly smaller alkylbenzenes like dodecylbenzene has shown that hydrogen abstraction from the alkyl chain is a dominant reaction pathway. mit.edu The resulting radical can then undergo β-scission, leading to the formation of smaller alkenes and a benzyl radical. mit.edu The transition state for such a β-scission reaction involves an elongated C-C bond that is breaking and a partially formed double bond in the departing alkene fragment. The geometry of this transition state is critical in determining the activation energy of the reaction.

Table 1: Predicted Activation Energies for Unimolecular Decomposition of a Model Alkylbenzene (n-Propylbenzene)

| Reaction | Activation Energy (kcal/mol) |

| C₆H₅CH₂CH₂CH₃ → C₆H₅CH₂• + •CH₂CH₃ | ~70 |

Note: This data is for a model compound and serves as an estimate for the types of energy barriers expected for C-C bond cleavage in the alkyl chain of this compound.

Kinetic Rate Constant Calculations and Reaction Pathway Validation

Once the reaction energetics and transition state geometries are determined, kinetic rate constants can be calculated using theories such as Transition State Theory (TST). TST provides a framework for calculating the rate of a reaction based on the properties of the reactants and the transition state.

For complex molecules like this compound, detailed kinetic models are often developed to simulate their behavior under various conditions, such as oxidation. These models incorporate a vast network of elementary reactions, with rate constants for each step estimated using computational methods or experimental data from similar compounds. For instance, detailed kinetic models have been developed for the oxidation of large alkylbenzenes like n-propylbenzene and n-butylbenzene, and these have been extended to model even larger molecules like n-decylbenzene. researchgate.net These models show that with an increasing length of the alkyl chain, the low-temperature reactivity of the alkylbenzene increases. researchgate.net

The validation of these computationally derived reaction pathways and kinetic parameters is often achieved by comparing the model predictions with experimental data. For example, simulations of the oxidation of n-hexylbenzene have successfully reproduced experimental results obtained in a jet-stirred reactor. researchgate.net

Table 2: Calculated High-Pressure Limit Rate Constants for H-atom Abstraction from Alkyl Cyclohexanes by Ḣ atom at 1000 K

| Reaction Site | Rate Constant (cm³ mol⁻¹ s⁻¹) |

| Primary C-H (side chain) | 1.2 x 10¹² |

| Secondary C-H (side chain) | 4.5 x 10¹² |

| Tertiary C-H (side chain) | 1.1 x 10¹³ |

Note: This data is for alkyl cyclohexanes and is presented to illustrate the types of kinetic data that can be calculated. The reactivity of C-H bonds in the hexadecyl chain of this compound would be expected to follow similar trends based on the carbon substitution.

Development of Predictive Models for this compound Systems

Given the complexity and size of this compound, developing predictive models that can efficiently estimate its properties and reactivity is a significant area of research. These models can range from quantitative structure-activity relationships (QSAR) to more sophisticated machine learning approaches.

Predictive models are particularly valuable for screening large numbers of related compounds or for estimating properties that are difficult or expensive to measure experimentally. For long-chain alkylbenzenes, these models can be used to predict a variety of properties, including their thermochemical characteristics and toxicological profiles.

For instance, QSAR models have been developed to predict the acute toxicity of linear alkylbenzene sulfonates, which are derived from long-chain alkylbenzenes. researchgate.net These models correlate the molecular structure of the compounds with their biological activity. While focused on toxicity, the methodologies used in developing these QSAR models can be adapted to predict other properties, such as reactivity in certain chemical reactions.

More advanced predictive models can utilize machine learning algorithms trained on datasets of molecular properties. These models can learn complex relationships between molecular structure and properties, enabling the prediction of these properties for new, uncharacterized molecules. For example, multi-view graph attention networks are being developed to predict a wide range of chemical properties from molecular structure alone. nih.gov While not yet specifically applied to the detailed thermochemistry and kinetics of this compound, these approaches hold promise for the future of predictive chemistry for large and complex molecules.

Environmental Distribution, Fate, and Biogeochemical Cycling of Hexadecan 2 Ylbenzene

Occurrence and Environmental Concentrations of Hexadecan-2-ylbenzene

The environmental distribution of long-chain LABs like this compound is closely tied to wastewater disposal patterns. These compounds are hydrophobic and tend to associate with particulate matter.

In terrestrial environments, LABs are found in soils amended with sewage sludge. Due to their low water solubility and high affinity for organic matter, they are generally not very mobile in soils. The concentration of LABs in sludge can be significant, and their subsequent application to land can lead to their accumulation in the topsoil. Studies on the fate of similar organic pollutants in soil have shown that their vertical movement can be influenced by factors such as soil type and groundwater fluctuations. For instance, clay soils, with their small particle size and strong adsorption capacity, tend to retain higher concentrations of such pollutants compared to sandy soils. researchgate.net

The persistence of LABs in soil is influenced by microbial degradation. Longer alkyl chains, such as the C16 chain in this compound, generally biodegrade more slowly than shorter-chain LABs. This can lead to an enrichment of longer-chain congeners in soil and sediment over time. researchgate.net

Table 1: Factors Influencing the Concentration of Alkylbenzenes in Terrestrial Environments

| Factor | Influence on Concentration |

| Sewage Sludge Application | Primary source of introduction to terrestrial environments. |

| Soil Organic Matter Content | High organic matter content leads to higher sorption and accumulation. researchgate.net |

| Soil Type | Clay soils show higher retention than sandy soils. researchgate.net |

| Biodegradation Rates | Slower for longer alkyl chains, leading to potential accumulation. researchgate.net |

LABs are frequently detected in aquatic environments, including rivers, estuaries, and coastal marine waters. mit.edunih.gov Their presence is a reliable indicator of contamination from municipal wastewater. nih.govtandfonline.com Once in aquatic systems, these hydrophobic compounds tend to partition from the water column to suspended solids and sediments.

Concentrations of LABs in the water column can vary significantly depending on the proximity to wastewater outfalls and the degree of dilution. For example, a study in Boston Harbor found that particulate concentrations of C12 LAB isomers decreased from approximately 1 pM in the harbor to 20-200 fM in the adjoining coastal bays, and further down to a few fM in offshore waters, illustrating the effect of dispersal. mit.edunih.gov

In sediments, LABs can accumulate to much higher concentrations. River sediments below the outfall of some wastewater treatment plants have shown elevated levels of related compounds like LAS. researchgate.net The composition of LABs in sediments often shows an enrichment of longer-chain congeners, reflecting their greater resistance to biodegradation and higher affinity for particulate matter. researchgate.net

Table 2: Representative Concentrations of Linear Alkylbenzenes (as a proxy) in Aquatic Systems

| Environment | Concentration Range | Notes |

| Urban Harbor Surface Waters (Particulate) | ~1 pM | For C12 LAB isomers, concentrations decrease with distance from the source. mit.edunih.gov |

| Coastal Bay Surface Waters (Particulate) | 20-200 fM | Illustrates dilution and dispersal effects. mit.edunih.gov |

| Offshore Waters (Particulate) | A few fM | Represents background levels away from direct inputs. mit.edunih.gov |

| River Sediments (LAS) | 59.7-182.1 µg/g | Below certain wastewater treatment plant outfalls. researchgate.net |

While less studied than their occurrence in aquatic and terrestrial systems, long-chain alkylbenzenes can be present in the atmosphere. Their entry into the atmosphere can occur through volatilization from contaminated water or soil surfaces. As semi-volatile organic compounds, they can exist in both the gas phase and associated with particulate matter (aerosols).

Long-chain alkanes, which are structurally similar to the alkyl chain of this compound, are recognized as important precursors of secondary organic aerosols (SOA) in the atmosphere. nih.gov It is plausible that long-chain alkylbenzenes could also contribute to SOA formation through atmospheric oxidation processes. The extent of their contribution would depend on their atmospheric concentrations and reaction rates. Long-range atmospheric transport of persistent organic pollutants is a known phenomenon, allowing for their distribution far from their original sources. semanticscholar.orgaaqr.org

Transport and Partitioning Phenomena

The movement and distribution of this compound in the environment are governed by its physicochemical properties, particularly its hydrophobicity.

Due to its long alkyl chain and benzene (B151609) ring, this compound is a highly hydrophobic (lipophilic) compound. This property dictates that it will strongly sorb to organic matter in soil, sediment, and suspended solids. researchgate.net This partitioning behavior reduces its concentration in the aqueous phase and limits its mobility in groundwater. The uptake of apolar hydrophobic organic compounds is well-correlated with the organic carbon content of the soil or sediment. researchgate.net

The primary fate processes for LABs in coastal systems are predicted to be vertical scavenging (attachment to sinking particles), biodegradation, and flushing with water currents. mit.edunih.gov For a hydrophobic compound like this compound, sorption to particulate matter followed by deposition in sediments is a significant removal mechanism from the water column.

Volatilization is the process by which a chemical transfers from water or soil to the air. usgs.gov For organic compounds, the tendency to volatilize from water is related to their Henry's Law constant. Chemicals with higher Henry's Law constants tend to volatilize more readily.

The volatilization of alkyl-substituted benzenes from water has been studied, and it is a significant process for many of these compounds. usgs.gov However, the rate of volatilization is also influenced by environmental factors such as wind speed, water temperature, and water depth. researchgate.net For compounds with low Henry's Law constants, volatilization from soil can be controlled by the air-boundary layer and can be enhanced by the evaporation of water from the soil surface, which can transport the chemical to the surface. usda.gov Conversely, for compounds with higher Henry's Law constants, volatilization is often controlled by diffusion within the soil itself. usda.gov Given its large molecular size, the volatilization rate of this compound from water and soil is expected to be lower than that of smaller alkylbenzenes.

Environmental Transformation Pathways of this compound

The environmental transformation of this compound, a long-chain alkylbenzene (LCAB), is governed by a combination of abiotic and biotic processes. These pathways determine the compound's persistence, potential for bioaccumulation, and ultimate fate in various environmental compartments.

Abiotic Degradation Processes

Abiotic degradation of this compound, which involves chemical and physical processes without direct microbial involvement, is generally considered to be a slow process in the environment compared to biodegradation. The primary abiotic pathways for aromatic hydrocarbons are photolysis and, to a lesser extent, hydrolysis and oxidation.

Photolysis: While direct photolysis can be a significant degradation pathway for some polycyclic aromatic hydrocarbons (PAHs) in aquatic environments and on surfaces exposed to sunlight, its efficiency for alkylbenzenes like this compound in natural settings is limited. The quantum yields for the phototransformation of PAHs in hydrophobic media, such as oil films, have been found to be orders of magnitude lower than in aqueous systems. The light-attenuating properties of natural waters and sorption to soil and sediment particles further reduce the potential for photoreaction. Indirect photolysis, mediated by photochemically produced reactive species like hydroxyl radicals, may contribute to the transformation of this compound in sunlit surface waters, but this process is generally slow for compounds with saturated alkyl side chains.

Hydrolysis: Hydrolysis is not considered a significant degradation pathway for this compound. The molecule lacks functional groups that are susceptible to hydrolysis under typical environmental pH and temperature conditions. The carbon-carbon bonds of the alkyl chain and the benzene ring, as well as the bond connecting them, are stable against hydrolysis.

Oxidation: Chemical oxidation in the environment can occur through reactions with radicals such as hydroxyl radicals (•OH) in the atmosphere and in water. In the atmosphere, gas-phase this compound would be susceptible to reaction with •OH, leading to its degradation. However, due to its low vapor pressure, a significant portion of this compound in the environment is expected to be partitioned to soil, sediment, and water, where atmospheric oxidation is not relevant. In aquatic systems, oxidation by •OH can occur, but the rates are generally slow for alkylbenzenes. There is also evidence that some organic contaminants can undergo extracellular abiotic degradation initiated by secreted microbial compounds that generate free radicals. For instance, phenazine (B1670421) compounds secreted by Pseudomonas aeruginosa can induce the oxidation of alkanes like hexadecane (B31444) through a free radical mechanism. It is plausible that a similar mechanism could contribute to the abiotic transformation of this compound in microbially active environments.